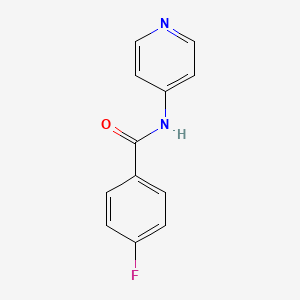

![molecular formula C14H12N2O2 B6420367 N'-[(1E)-(4-hydroxyphenyl)methylidene]benzohydrazide CAS No. 31083-62-2](/img/structure/B6420367.png)

N'-[(1E)-(4-hydroxyphenyl)methylidene]benzohydrazide

Overview

Description

‘N’-(1E)-(4-hydroxyphenyl)methylidene]benzohydrazide (NHP-BH) is an important chemical compound that has been studied extensively in the scientific community due to its unique properties. It is an organic compound that is used in a wide range of applications, including drug synthesis, organic synthesis, and as a reagent in laboratory experiments. NHP-BH has been found to have a wide range of beneficial effects on various biochemical and physiological processes, and its use in the laboratory has been increasing in recent years.

Scientific Research Applications

N'-[(1E)-(4-hydroxyphenyl)methylidene]benzohydrazide is used in a wide range of scientific research applications, including drug synthesis, organic synthesis, and as a reagent in laboratory experiments. It has been used in the synthesis of various drugs, such as antibiotics, anti-inflammatory drugs, and anti-cancer drugs. It has also been used in the synthesis of organic compounds, such as peptides, nucleic acids, and polymers. Furthermore, it has been used as a reagent in laboratory experiments to study the structure and properties of various compounds.

Mechanism of Action

N'-[(1E)-(4-hydroxyphenyl)methylidene]benzohydrazide acts as an oxidizing agent and is capable of oxidizing various organic compounds. This oxidation reaction is catalyzed by a base and involves the transfer of electrons from the substrate to the N'-[(1E)-(4-hydroxyphenyl)methylidene]benzohydrazide molecule. This reaction results in the formation of aldehydes, ketones, and other compounds, depending on the substrate.

Biochemical and Physiological Effects

N'-[(1E)-(4-hydroxyphenyl)methylidene]benzohydrazide has been found to have a wide range of beneficial effects on various biochemical and physiological processes. It has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties, as well as to be capable of inhibiting the growth of certain types of bacteria. In addition, it has been found to be capable of modulating the activity of certain enzymes and proteins, as well as to be capable of regulating the expression of certain genes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-[(1E)-(4-hydroxyphenyl)methylidene]benzohydrazide in laboratory experiments is that it is relatively inexpensive and readily available. Furthermore, it is relatively easy to synthesize and can be used in a wide range of applications. However, there are some limitations to using N'-[(1E)-(4-hydroxyphenyl)methylidene]benzohydrazide in laboratory experiments. For example, it is not very soluble in water, and it can be toxic if not handled properly.

Future Directions

Given the wide range of applications of N'-[(1E)-(4-hydroxyphenyl)methylidene]benzohydrazide, there are many potential future directions for further research. One potential direction is to further investigate its effects on various biochemical and physiological processes. Additionally, further research could be conducted to explore its potential applications in drug synthesis and organic synthesis. Furthermore, research could be conducted to investigate the potential of using N'-[(1E)-(4-hydroxyphenyl)methylidene]benzohydrazide in other laboratory experiments, such as those involving the study of enzyme and protein activity. Finally, research could be conducted to explore the potential of using N'-[(1E)-(4-hydroxyphenyl)methylidene]benzohydrazide as a catalyst in various reactions.

Synthesis Methods

N'-[(1E)-(4-hydroxyphenyl)methylidene]benzohydrazide is synthesized through a two-step process. The first step involves the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate in the presence of a catalyst, such as a base, to form a hydrazone intermediate. This intermediate is then reacted with an aldehyde or ketone in the presence of a base to form N'-[(1E)-(4-hydroxyphenyl)methylidene]benzohydrazide. The reaction conditions and catalysts used can vary depending on the desired product and the desired yield.

properties

IUPAC Name |

N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c17-13-8-6-11(7-9-13)10-15-16-14(18)12-4-2-1-3-5-12/h1-10,17H,(H,16,18)/b15-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGSNJSJOSFZAI-XNTDXEJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N'-(4-hydroxybenzylidene)benzohydrazide | |

CAS RN |

31083-62-2 | |

| Record name | NSC148179 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-methylphenyl)-4-oxo-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B6420288.png)

![(2E)-3-(2,5-difluorophenyl)-1-[4-(1H-imidazole-4-sulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B6420301.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}ethan-1-one](/img/structure/B6420305.png)

![1-{3-aminothieno[2,3-b]pyridin-2-yl}ethan-1-one](/img/structure/B6420309.png)

![1-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6420315.png)

![5,11-diphenyl-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B6420318.png)

![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B6420330.png)

![ethyl (2E)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-(4-nitrophenyl)-3-oxopropanoate](/img/structure/B6420338.png)

![(3Z)-3-{[(3-methylpyridin-2-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione](/img/structure/B6420345.png)

![5-(4-hydroxy-3-methoxyphenyl)-2-(propan-2-ylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B6420398.png)

![2-[2-(2-bromophenyl)hydrazin-1-ylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6420402.png)